
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This particular compound features a benzyl group, a methoxyphenyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of an α, β-unsaturated carbonyl compound with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which has been shown to be an effective and green catalyst . The reaction conditions are generally mild, and the yields are high, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with consistent quality. The choice of solvents, catalysts, and purification techniques is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can introduce various functional groups onto the benzyl or methoxyphenyl rings.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit inhibitory effects on neuraminidase enzymes, which are crucial for the replication of viruses such as influenza. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can enhance antiviral activity, making this compound a candidate for further development in antiviral therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and preliminary results indicate that this compound may inhibit pro-inflammatory cytokines. This property positions it as a potential therapeutic agent for inflammatory diseases .
Coordination Chemistry
In material science, pyrazole derivatives are utilized in the synthesis of coordination compounds with transition metals. The ability of this compound to form stable complexes can be exploited in creating new materials with specific electronic or magnetic properties. These materials have applications in catalysis and sensor technology .
Synthesis and Evaluation
A notable study involved the synthesis of various pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing insights into their mechanism of action and potential therapeutic uses. The findings indicated that specific substitutions on the pyrazole ring significantly influenced both antiviral and anti-inflammatory activities .
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship of this compound have shown that electron-donating groups enhance biological activity. For instance, compounds with methoxy substitutions demonstrated improved efficacy against neuraminidase compared to their unsubstituted counterparts. This insight is crucial for guiding future drug design efforts targeting viral infections .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis, making it a valuable compound for various research and industrial applications.
Biological Activity
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic implications, supported by data tables and relevant case studies.
Basic Information
- Chemical Formula : C18H16N2O3
- Molecular Weight : 308.34 g/mol
- IUPAC Name : this compound
- CAS Number : 956354-20-4
- Appearance : Powder
Structural Representation
Property | Value |
---|---|
InChI Key | VNWXVSPXKCCXQN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Renal Cancer
In vitro assays indicate that compounds containing the 1H-pyrazole structure exhibit significant antiproliferative activity against these cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and mediators, which is crucial in conditions such as arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings include:
- The presence of the methoxy group enhances the lipophilicity and bioavailability of the compound.
- Substituents on the benzyl ring affect the binding affinity to target proteins involved in cancer progression.
A detailed SAR analysis can be summarized as follows:
Substituent | Effect on Activity |
---|---|
Methoxy Group | Increases lipophilicity |
Benzyl Substituents | Modulate binding affinity |
Carboxylic Acid | Essential for biological activity |
Synthesis and Evaluation
A notable study synthesized various derivatives of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole and evaluated their anticancer activities. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines compared to the parent compound .
In Vivo Studies
In vivo studies have corroborated the in vitro findings, demonstrating that the compound effectively reduces tumor size in animal models. These results provide a foundation for future clinical trials aimed at assessing efficacy and safety in humans .
Properties
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-14(16)17-15(18(21)22)12-20(19-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWXVSPXKCCXQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.